molecular formula C15H17NO4S B12488763 methyl 8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,4]benzothiazine-6-carboxylate 5,5-dioxide

methyl 8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,4]benzothiazine-6-carboxylate 5,5-dioxide

Cat. No.: B12488763
M. Wt: 307.4 g/mol
InChI Key: HHPIUOPDDFEXGK-UHFFFAOYSA-N
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Description

Methyl 8,8-dioxo-8-thia-1-azatricyclo[8500(2),?]pentadeca-2(7),3,5,9-tetraene-9-carboxylate is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 8,8-dioxo-8-thia-1-azatricyclo[8.5.0.0(2),?]pentadeca-2(7),3,5,9-tetraene-9-carboxylate typically involves the reaction of sulfonyl chlorides with aminoazoles. A general procedure includes the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 8,8-dioxo-8-thia-1-azatricyclo[8.5.0.0(2),?]pentadeca-2(7),3,5,9-tetraene-9-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkoxides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

Methyl 8,8-dioxo-8-thia-1-azatricyclo[8.5.0.0(2),?]pentadeca-2(7),3,5,9-tetraene-9-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of methyl 8,8-dioxo-8-thia-1-azatricyclo[8.5.0.0(2),?]pentadeca-2(7),3,5,9-tetraene-9-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 8,8-dioxo-8-thia-1,9-diazatricyclo[8.5.0.0(2),7]pentadeca-2,4,6,9-tetraene-5-carboxylic acid
  • Methyl 8,8-dioxo-8-thia-2,3,5,7-tetraazatricyclo[7.4.0.0(2),6]trideca-1(13),3,5,9,11-pentaene-4-carboxylate

Uniqueness

Methyl 8,8-dioxo-8-thia-1-azatricyclo[8.5.0.0(2),?]pentadeca-2(7),3,5,9-tetraene-9-carboxylate is unique due to its specific tricyclic structure and the presence of both sulfur and nitrogen atoms within the ring system.

Properties

Molecular Formula

C15H17NO4S

Molecular Weight

307.4 g/mol

IUPAC Name

methyl 5,5-dioxo-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,4]benzothiazine-6-carboxylate

InChI

InChI=1S/C15H17NO4S/c1-20-15(17)14-12-8-3-2-6-10-16(12)11-7-4-5-9-13(11)21(14,18)19/h4-5,7,9H,2-3,6,8,10H2,1H3

InChI Key

HHPIUOPDDFEXGK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2CCCCCN2C3=CC=CC=C3S1(=O)=O

Origin of Product

United States

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